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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating controlled-release oral

solid dosage forms using Eudragit® RL and Eudragit® RS polymers. This document outlines

the fundamental principles, detailed experimental protocols, and key formulation considerations

to achieve desired drug release profiles for a variety of active pharmaceutical ingredients

(APIs).

Introduction to Eudragit® RL and RS Polymers
Eudragit® RL and RS are copolymers of acrylic and methacrylic acid esters.[1] They are widely

used in the pharmaceutical industry to create insoluble, pH-independent drug release profiles.

The key difference between the two lies in the content of quaternary ammonium groups, which

dictates their permeability to water.[1]

Eudragit® RL (Highly Permeable): Contains a higher concentration of quaternary ammonium

groups, making it more permeable to water and resulting in faster drug release.[1][2]

Eudragit® RS (Low Permeability): Has a lower content of quaternary ammonium groups,

leading to lower water permeability and slower drug release.[1][3]

By blending Eudragit® RL and RS in various ratios, formulators can precisely tailor the drug

release rate to meet specific therapeutic needs.[1][4] Increasing the proportion of Eudragit® RS
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in a formulation will result in a slower, more sustained release profile.[1]

Key Formulation Strategies
Two primary strategies are employed when using Eudragit® RL/RS to achieve controlled

release:

Matrix Systems: The API is homogeneously dispersed within a matrix formed by the

Eudragit® polymers. Drug release is controlled by diffusion through the polymer matrix.[5]

Coating Systems: An inert tablet or pellet core containing the API is coated with a film of

Eudragit® RL/RS polymers. The drug release is governed by the permeability and thickness

of the coating.[6][7]

Experimental Protocols
Protocol 1: Preparation of Eudragit® RL/RS Matrix
Tablets by Wet Granulation
This protocol details the manufacturing process for creating controlled-release matrix tablets.

Materials and Equipment:

Active Pharmaceutical Ingredient (API)

Eudragit® RL PO and/or Eudragit® RS PO

Filler (e.g., Lactose, Microcrystalline Cellulose)[1]

Binder Solution (e.g., Polyvinyl Alcohol in Ethanol/Water)[1][3]

Lubricant (e.g., Magnesium Stearate)

Glidant (e.g., Talc)

High-shear granulator or planetary mixer

Fluid bed dryer or tray dryer
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Sieves (#12 and #16 mesh)

Tablet press

Methodology:

Blending: Accurately weigh the API, Eudragit® polymer(s), and filler. Dry blend the powders

in a suitable blender to ensure uniformity.[1]

Granulation: Prepare the binder solution. Slowly add the binder solution to the powder blend

under continuous mixing to form a wet mass of suitable consistency.[1]

Wet Milling: Pass the wet mass through a #12 mesh sieve to produce granules.[1]

Drying: Dry the wet granules in a fluid bed dryer or tray dryer at approximately 50°C until the

desired moisture content is achieved.[1]

Dry Milling: Mill the dried granules through a #16 mesh sieve to achieve a uniform particle

size distribution.[1]

Lubrication: Add the lubricant and glidant to the dried granules and blend for a short period.

Compression: Compress the final blend into tablets using a suitable tablet press.[3]
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Protocol 2: In Vitro Dissolution Testing
This protocol is essential for evaluating the drug release characteristics of the formulated

tablets.

Apparatus and Conditions:

Apparatus: USP Apparatus 2 (Paddle)[1]

Dissolution Medium: 900 mL of a suitable medium (e.g., 0.1 N HCl for 2 hours, followed by

phosphate buffer pH 6.8).[1]

Temperature: 37 ± 0.5°C[1]

Paddle Speed: 50 rpm[1]

Methodology:

Place one tablet in each dissolution vessel.

Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

Filter the samples.

Analyze the drug content in the samples using a validated analytical method, such as UV-Vis

spectrophotometry.[1]
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Data Presentation: Effect of Eudragit® RL/RS Ratio
on Drug Release
The ratio of Eudragit® RL to RS is a critical factor in controlling the drug release rate. The

following tables summarize the expected impact of varying this ratio.

Table 1: Impact of Eudragit® RL/RS Ratio on Formulation Properties

Eudragit® RL:RS Ratio Expected Permeability
Expected Drug Release
Rate

100:0 High Fast

75:25 Moderately High Moderately Fast

50:50 Moderate Moderate

25:75 Moderately Low Moderately Slow

0:100 Low Slow

Table 2: Quantitative Drug Release Data (Hypothetical Example with Theophylline)

Time (hours)
Formulation A
(RL:RS 100:0) %
Released

Formulation B
(RL:RS 50:50) %
Released

Formulation C
(RL:RS 0:100) %
Released

1 45 20 5

2 70 35 15

4 95 60 30

8 100 85 55

12 100 98 75

24 100 100 95
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Note: This data is illustrative. Actual release profiles will depend on the API's properties, other

excipients, and processing parameters.

Troubleshooting and Optimization
Problem: Film cracking on coated tablets. Possible Causes & Solutions:

Inadequate Plasticizer: Eudragit® films can be brittle without a suitable plasticizer.[1]

Solution: Increase the plasticizer concentration, typically to 10-25% by weight of the

polymer. Common plasticizers include triethyl citrate (TEC) and dibutyl phthalate (DBP).[1]

Friable Tablet Core: A weak core can cause stress on the coating.[1]

Solution: Ensure the tablet core has sufficient hardness and low friability.[1]

Problem: Drug release is too fast. Possible Causes & Solutions:

High Proportion of Eudragit® RL:

Solution: Increase the proportion of Eudragit® RS in the formulation to decrease the

permeability of the matrix or coating.[1]

Insufficient Coating Thickness:

Solution: Increase the coating level on the tablets or pellets.[6]

Problem: Drug release is too slow. Possible Causes & Solutions:

High Proportion of Eudragit® RS:

Solution: Increase the proportion of Eudragit® RL to enhance permeability and accelerate

drug release.[1]

Excessive Coating Thickness:

Solution: Reduce the coating level.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/pdf/Adjusting_Eudragit_RS_RL_ratio_to_modify_drug_release_profile.pdf
https://www.benchchem.com/pdf/Adjusting_Eudragit_RS_RL_ratio_to_modify_drug_release_profile.pdf
https://www.benchchem.com/pdf/Adjusting_Eudragit_RS_RL_ratio_to_modify_drug_release_profile.pdf
https://www.benchchem.com/pdf/Adjusting_Eudragit_RS_RL_ratio_to_modify_drug_release_profile.pdf
https://www.benchchem.com/pdf/Adjusting_Eudragit_RS_RL_ratio_to_modify_drug_release_profile.pdf
https://www.researchgate.net/publication/285838434_The_effect_of_drug_release_from_osmotic_pellet_related_to_the_various_ratio_of_EudragitR_RL_and_RS
https://www.benchchem.com/pdf/Adjusting_Eudragit_RS_RL_ratio_to_modify_drug_release_profile.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Eudragit® RL and RS polymers offer a versatile platform for the development of controlled-

release tablets. By carefully selecting the ratio of these polymers and optimizing formulation

and process parameters, a wide range of tailored drug release profiles can be achieved. The

protocols and data presented in these application notes serve as a valuable starting point for

researchers and formulation scientists working to develop robust and effective controlled-

release dosage forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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